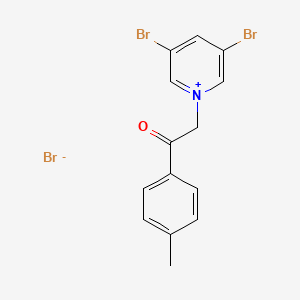

C14H12Br3NO

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H12Br3NO |

|---|---|

Molecular Weight |

449.96 g/mol |

IUPAC Name |

2-(3,5-dibromopyridin-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |

InChI |

InChI=1S/C14H12Br2NO.BrH/c1-10-2-4-11(5-3-10)14(18)9-17-7-12(15)6-13(16)8-17;/h2-8H,9H2,1H3;1H/q+1;/p-1 |

InChI Key |

MQFUVWNBBCFLPX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of C14H12Br3NO

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C14H12Br3NO is not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically plausible approach to its synthesis and characterization based on established principles of organic chemistry and data from analogous structures. The proposed methodologies are intended for informational purposes and should be adapted and validated by qualified researchers in a controlled laboratory setting.

Introduction

The molecular formula this compound suggests a polyhalogenated nitrogen-containing aromatic compound. Such structures are of significant interest in medicinal chemistry and materials science due to the influence of bromine atoms on pharmacokinetic properties, binding affinities, and photophysical characteristics. This guide proposes a potential synthetic route and a comprehensive characterization workflow for a candidate structure corresponding to this compound, namely a tribrominated N-acetylcarbazole.

Carbazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. The introduction of three bromine atoms and an N-acetyl group is anticipated to modulate these properties significantly.

Proposed Synthesis

The synthesis of a tribrominated N-acetylcarbazole can be envisioned as a multi-step process starting from commercially available carbazole. The proposed synthetic pathway involves the acetylation of carbazole followed by electrophilic bromination.

Synthetic Pathway

An In-depth Technical Guide to the Crystal Structure Analysis of C14H12Br3NO

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for the crystal structure analysis of the compound C14H12Br3NO, chemically identified as N-(4-methylbenzyl)-2,4,6-tribromoaniline. While a public crystal structure for this specific compound is not available in crystallographic databases as of the latest search, this document serves as a detailed technical guide outlining the necessary experimental protocols, data presentation standards, and analytical workflows required for its determination and analysis.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. The precise knowledge of a compound's crystal structure provides invaluable insights into its physical and chemical properties, including intermolecular interactions, conformational preferences, and potential biological activity. This guide focuses on the analytical process for this compound, a derivative of 2,4,6-tribromoaniline. The addition of a 4-methylbenzyl group to the aniline nitrogen introduces significant conformational flexibility and potential for various intermolecular interactions, making its structural analysis of particular interest.

Data Presentation

A thorough crystal structure analysis results in a wealth of quantitative data. For clarity and comparative purposes, it is essential to present this information in a structured format. The following tables serve as a template for the crystallographic data of this compound upon its experimental determination.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | This compound |

| Formula Weight | 466.07 |

| Temperature (K) | e.g., 293(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Calculated Density (Mg/m³) | |

| Absorption Coefficient (mm⁻¹) | |

| F(000) | |

| Data Collection | |

| Crystal Size (mm³) | |

| θ range for data collection (°) | |

| Index Ranges | |

| Reflections Collected | |

| Independent Reflections | |

| R(int) | |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I > 2σ(I)] | |

| R indices (all data) | |

| Largest diff. peak and hole (e.Å⁻³) |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| Br1 | C2 | |

| Br2 | C4 | |

| Br3 | C6 | |

| N1 | C1 | |

| N1 | C7 | |

| C7 | C8 | |

| C11 | C14 | |

| (...add other relevant bonds) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | C1 | C2 | |

| C1 | N1 | C7 | |

| N1 | C7 | C8 | |

| C10 | C11 | C14 | |

| (...add other relevant angles) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C2 | C1 | N1 | C7 | |

| C1 | N1 | C7 | C8 | |

| N1 | C7 | C8 | C9 | |

| (...add other relevant torsions) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of several experimental procedures.

Synthesis and Crystallization

-

Synthesis of N-(4-methylbenzyl)-2,4,6-tribromoaniline: The title compound can be synthesized via a nucleophilic substitution reaction between 2,4,6-tribromoaniline and 4-methylbenzyl bromide in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) and an appropriate solvent (e.g., acetone or acetonitrile). The reaction mixture is typically stirred at room temperature or heated under reflux until completion, as monitored by thin-layer chromatography. The crude product is then purified using column chromatography or recrystallization.

-

Crystal Growth: High-quality single crystals are paramount for X-ray diffraction analysis. Suitable crystals of N-(4-methylbenzyl)-2,4,6-tribromoaniline may be grown by slow evaporation of a solution of the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Other techniques such as vapor diffusion or cooling crystallization can also be employed.

X-ray Data Collection

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The data is collected at a specific temperature, often a low temperature like 100 K or 293 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities and their standard uncertainties.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factors, goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The logical flow of the crystal structure determination process is visualized in the following diagram.

Caption: Workflow for Crystal Structure Analysis.

This comprehensive guide provides the necessary framework for the crystal structure analysis of this compound. The detailed protocols and data presentation templates are intended to assist researchers in the successful determination and reporting of this and similar molecular structures.

Quantum Chemical Blueprint for C14H12Br3NO: A Technical Guide for Drug Discovery Professionals

Introduction: The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug development. The molecule C14H12Br3NO, a brominated aromatic amine, represents a class of compounds with significant potential for biological activity, owing to the presence of electron-withdrawing bromine atoms and a nitro group, which can influence its electronic properties and intermolecular interactions. This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, intended for researchers, scientists, and drug development professionals. The guide outlines a hypothetical pathway from synthesis and characterization to computational modeling and biological activity assessment, emphasizing a data-driven approach to understanding its therapeutic potential.

Synthesis and Characterization

While no specific synthesis for this compound is documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential starting material could be a substituted diphenylamine, which would undergo electrophilic bromination followed by nitration.

Proposed Synthetic Protocol

A feasible synthetic approach would involve a two-step process:

-

Electrophilic Bromination: The starting aromatic amine would be treated with a brominating agent such as N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one to introduce three bromine atoms onto the aromatic rings.[1][2][3][4] The regioselectivity of this reaction would be directed by the existing substituents on the aromatic rings.

-

Nitration: The tribrominated intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Characterization Techniques

The synthesized this compound would be rigorously characterized using a suite of analytical techniques to confirm its structure and purity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amine, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula this compound.[5]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, which can be correlated with the computational results.[5]

Quantum Chemical Calculations

To gain a deeper understanding of the electronic structure, reactivity, and potential biological activity of this compound, a comprehensive quantum chemical investigation would be performed using Density Functional Theory (DFT).[7][8]

Computational Methodology

The calculations would be performed using a widely recognized quantum chemistry software package. The B3LYP hybrid functional, known for its balance of accuracy and computational efficiency for organic molecules, would be employed in conjunction with the 6-311++G(d,p) basis set, which provides a good description of electron distribution, especially for molecules containing heteroatoms and halogens.[9][10][11]

Calculated Properties

A range of molecular properties would be calculated to build a comprehensive profile of this compound.

Table 1: Calculated Molecular Properties of this compound

| Property | Description | Predicted Significance |

| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles. | Essential for understanding the molecule's 3D structure and for subsequent calculations. |

| Vibrational Frequencies | Calculated IR and Raman active vibrational modes. | Allows for direct comparison with experimental IR spectra to validate the computational model. |

| Electronic Properties | HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity. | These properties provide insights into the molecule's reactivity, kinetic stability, and electron-donating/accepting capabilities.[8] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of the electron density distribution and intramolecular interactions. | Provides information on charge distribution, hyperconjugative interactions, and bond strengths. |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of formation. | Important for understanding the stability and potential reaction pathways of the molecule.[10] |

In Silico Prediction of Biological Activity

Computational methods play a crucial role in the early stages of drug discovery by predicting the potential biological activity of novel compounds, thereby prioritizing candidates for experimental testing.[12][13][14][15]

Molecular Docking

Molecular docking simulations would be performed to predict the binding affinity and interaction mode of this compound with various biological targets, such as protein kinases or DNA, which are often implicated in cancer.[8] This would help in identifying potential mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be developed to correlate the calculated molecular descriptors of this compound and related compounds with their biological activities. This can aid in the design of more potent analogs.

ADMET Prediction

In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This is a critical step in assessing the drug-likeness of a compound.

Experimental Biological Activity Assessment

Based on the promising results from the in silico predictions, a series of in vitro experiments would be conducted to validate the biological activity of this compound, with a particular focus on its potential as an anticancer agent.[16][17][18][19]

Anticancer Activity Screening

The cytotoxicity of this compound would be evaluated against a panel of human cancer cell lines using standard assays.

Table 2: Proposed Experimental Protocols for Anticancer Activity

| Experiment | Methodology | Purpose |

| MTT Assay | Cancer cells are treated with varying concentrations of this compound for a specified period. The viability of the cells is then assessed by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[19] | To determine the concentration-dependent cytotoxic effect of the compound and to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). |

| Clonogenic Assay | A single-cell suspension of cancer cells is treated with the compound and then plated at a low density. The ability of individual cells to proliferate and form colonies is assessed after a period of incubation.[19] | To evaluate the long-term effect of the compound on the reproductive integrity of cancer cells. |

| Apoptosis Assay | Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry would be used to detect and quantify apoptosis (programmed cell death) in cancer cells treated with this compound. | To determine if the compound induces apoptosis, a common mechanism of action for anticancer drugs. |

Visualizing Workflows and Pathways

Clear visualization of experimental and computational workflows is essential for understanding the logical progression of the research.

Conclusion

This technical guide presents a comprehensive, albeit hypothetical, roadmap for the investigation of this compound as a potential therapeutic agent. By integrating synthetic chemistry, advanced analytical techniques, robust quantum chemical calculations, and targeted biological assays, a thorough understanding of this molecule's properties and potential can be achieved. The proposed workflow emphasizes a rational, data-driven approach to drug discovery, where computational modeling and experimental validation are synergistically employed to identify and characterize promising new chemical entities. The successful execution of this research plan would not only elucidate the specific characteristics of this compound but also contribute to the broader understanding of brominated aromatic amines as a class of bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 8. Exploration of plant-derived natural polyphenols toward COVID-19 main protease inhibitors: DFT, molecular docking approach, and molecular dynamics sim ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07364H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. search.library.brandeis.edu [search.library.brandeis.edu]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermochemical and Biological Properties of Tribrominated N-Phenylacetamides (C14H12Br3NO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of tribrominated N-phenylacetamides, a class of compounds with the molecular formula C14H12Br3NO. Given the scarcity of specific experimental data for a single defined isomer of this compound, this paper establishes a framework for understanding its properties based on data from structurally related compounds and established experimental and computational methodologies. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the characterization and potential applications of this class of halogenated organic molecules.

Introduction to Tribrominated N-Phenylacetamides

The molecular formula this compound corresponds to a tribrominated derivative of N-phenylacetamide. The core structure, N-phenylacetamide (acetanilide), and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Phenylacetamide derivatives have been explored as potential anticancer and anti-inflammatory agents.[1][2] The introduction of bromine atoms into the molecular structure can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Understanding the thermochemical properties of these compounds, such as their enthalpy of formation, entropy, and heat capacity, is crucial for drug development. These parameters govern the compound's stability, solubility, and dissolution rate, which are critical factors in formulation and bioavailability.

Thermochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Enthalpy of Combustion, ΔcH° (kJ/mol) | Enthalpy of Formation, ΔfH° (solid) (kJ/mol) | Enthalpy of Sublimation, ΔsubH° (kJ/mol) | Constant Pressure Heat Capacity, Cp,solid (J/mol·K) |

| Acetanilide[3] | C8H9NO | 135.16 | -4225.8 | -125.5 | 93.3 | 179.3 |

| 4'-Bromoacetanilide[4] | C8H8BrNO | 214.06 | Not available | Not available | 110 | Not available |

Note: The data presented are for structurally related compounds and should be used as a reference for estimating the properties of this compound.

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for solid organic compounds like tribrominated N-phenylacetamides relies on well-established calorimetric techniques.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.[5][6]

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Bomb Preparation: The bomb is charged with a known amount of pure water to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then filled with an excess of pure oxygen, typically to a pressure of 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored before, during, and after combustion to determine the temperature rise.

-

Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

Corrections: Corrections are applied for the heat of ignition, the formation of nitric acid from any residual nitrogen in the bomb, and for the deviation of the experimental conditions from standard state.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, N2, and HBr).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC is a versatile technique for measuring heat capacity and the enthalpies of phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is heated or cooled at a controlled linear rate.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Measurement: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire.

-

Enthalpy of Fusion Measurement: When the sample melts, a sharp endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining thermochemical properties.

Caption: Experimental workflow for combustion calorimetry.

Caption: Logical workflow for calculating the enthalpy of formation.

Biological Significance and Potential Signaling Pathways

Phenylacetamide and acetanilide derivatives have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects.[1][2][7][8] Inflammation is closely linked to tumorigenesis, and compounds that can modulate inflammatory pathways are of great interest in cancer research.[1] One of the key pathways involved in inflammation is the production of nitric oxide (NO) and prostaglandins (e.g., PGE2) mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is often regulated by the transcription factor NF-κB.

The following diagram illustrates a generalized signaling pathway that could be targeted by a bioactive tribrominated N-phenylacetamide.

Caption: A potential anti-inflammatory signaling pathway.

Conclusion

This technical guide has outlined the key thermochemical properties of tribrominated N-phenylacetamides (this compound) and their relevance in a drug development context. While specific experimental data for this compound are yet to be reported, this document provides a robust framework for its characterization by detailing established experimental protocols and presenting data for analogous structures. The potential for this class of compounds to exhibit interesting biological activities, particularly in the areas of oncology and inflammation, underscores the importance of further research. Future work should focus on the synthesis and purification of specific isomers of this compound, followed by their comprehensive thermochemical and biological evaluation. Such studies will undoubtedly contribute to a deeper understanding of the structure-property-activity relationships in halogenated N-phenylacetamides and may lead to the discovery of novel therapeutic agents.

References

- 1. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [mdpi.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamide, N-phenyl- [webbook.nist.gov]

- 4. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 5. toc.library.ethz.ch [toc.library.ethz.ch]

- 6. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of C14H12Br3NO

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific compound with the molecular formula C14H12Br3NO has been identified in publicly available scientific literature. The following technical guide is a hypothetical case study designed to illustrate the standard methodologies and data presentation for the solubility and stability assessment of a novel chemical entity in a drug development context. The data and experimental details provided are for illustrative purposes only.

Introduction

The preformulation phase of drug development is critical for characterizing the physicochemical properties of a new chemical entity (NCE). Among these, solubility and stability are paramount as they directly influence a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive overview of the solubility and stability studies for the hypothetical compound this compound, a novel investigational drug candidate.

For the purpose of this guide, we will assume a plausible structure for this compound: 4-bromo-N-(2,4-dibromobenzyl)-3-methylbenzamide .

Solubility Studies

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The solubility of this compound was assessed using both kinetic and thermodynamic methods in various physiologically relevant media.

Quantitative Solubility Data

The solubility of this compound was determined in several solvents and buffer systems. The results are summarized in the tables below.

Table 1: Kinetic Solubility of this compound at 25°C

| Solvent/Medium | pH | Kinetic Solubility (µg/mL) |

| Deionized Water | 7.0 | 2.5 ± 0.3 |

| Phosphate Buffered Saline (PBS) | 7.4 | 3.1 ± 0.4 |

| 0.1 N HCl | 1.0 | 1.8 ± 0.2 |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 5.8 ± 0.7 |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 12.3 ± 1.5 |

| Ethanol | N/A | > 1000 |

| DMSO | N/A | > 2000 |

Table 2: Thermodynamic Solubility of this compound

| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | 4 | 1.2 ± 0.1 |

| Deionized Water | 25 | 2.1 ± 0.2 |

| Deionized Water | 37 | 3.5 ± 0.4 |

| PBS (pH 7.4) | 25 | 2.8 ± 0.3 |

| PBS (pH 7.4) | 37 | 4.2 ± 0.5 |

Experimental Protocols for Solubility Assessment

A detailed workflow for determining solubility is presented below.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

-

Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

-

Dispense 2 µL of the stock solution into 198 µL of each test buffer in a 96-well plate.

-

Seal the plate and shake at room temperature for 2 hours.

-

Filter the samples through a 0.45 µm filter plate.

-

Analyze the filtrate for the concentration of this compound using a validated LC-MS/MS method.

-

Add an excess amount of solid this compound to vials containing the test buffers.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Visually inspect for the presence of undissolved solid.

-

Withdraw an aliquot and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate appropriately and quantify the concentration of this compound by LC-MS/MS.

Stability Studies

Stability studies are essential to determine the intrinsic stability of the drug substance and to identify potential degradation pathways.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products that might be observed during long-term stability studies.

Table 3: Summary of Forced Degradation of this compound

| Stress Condition | Time | % Degradation | Major Degradation Products |

| 0.1 N HCl | 24 h | < 5% | None Detected |

| 0.1 N NaOH | 2 h | ~ 85% | DP-1 (Hydrolysis) |

| 3% H₂O₂ | 24 h | ~ 20% | DP-2 (Oxidation) |

| Photostability (ICH Q1B) | 7 days | ~ 15% | DP-3 (Photodegradation) |

| Thermal (80°C) | 48 h | < 10% | Minor unspecified |

Long-Term Stability Studies (ICH Conditions)

Long-term stability studies are performed to establish the re-test period or shelf life for a drug substance.

Table 4: Long-Term Stability of this compound (Solid State)

| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 months | 99.8 | 0.2 |

| 3 months | 99.7 | 0.3 | |

| 6 months | 99.6 | 0.4 | |

| 40°C / 75% RH | 0 months | 99.8 | 0.2 |

| 3 months | 99.2 | 0.8 | |

| 6 months | 98.5 | 1.5 |

Experimental Protocols for Stability Assessment

The workflow for conducting stability studies is outlined below.

Caption: Workflow for forced degradation and long-term stability studies.

-

Acidic/Basic Hydrolysis: Dissolve this compound in a suitable solvent and dilute with 0.1 N HCl or 0.1 N NaOH. Incubate at a specified temperature and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide. Protect from light and incubate at room temperature. Collect samples at intervals.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method with UV and MS detection to separate and identify any degradation products.

Hypothetical Signaling Pathway Involvement

For a novel compound like this compound, understanding its mechanism of action is crucial. Let us hypothesize that this compound is an inhibitor of a specific kinase, for example, "Kinase-X," which is involved in a cancer cell proliferation pathway.

Caption: Hypothetical inhibition of the Kinase-X signaling pathway by this compound.

Conclusion

This guide outlines the fundamental solubility and stability characteristics of the hypothetical compound this compound. The compound exhibits low aqueous solubility, which may necessitate enabling formulation strategies for in vivo administration. It is relatively stable under acidic, thermal, and photolytic stress but is highly susceptible to degradation under basic conditions. The identification of degradation pathways and the development of a stability-indicating method are crucial next steps for its continued development. The provided protocols and workflows serve as a standard template for the physicochemical characterization of novel drug candidates.

The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated anilines, a class of halogenated aromatic compounds, are attracting increasing interest in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the antimicrobial, anticancer, and enzyme-inhibiting properties of these molecules. By summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Aniline and its derivatives have long been recognized as important scaffolds in medicinal chemistry. The introduction of bromine atoms to the aniline ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, enhance biological activity and selectivity, making brominated anilines promising candidates for drug development. This guide will delve into the specific biological activities of various brominated aniline compounds, presenting a consolidated view of their therapeutic potential.

Antimicrobial and Antibiofilm Activities

Several brominated aniline derivatives have demonstrated significant efficacy against a range of pathogenic microorganisms, including drug-resistant strains. Their ability to not only inhibit microbial growth but also to disrupt biofilm formation makes them particularly noteworthy in the fight against chronic and persistent infections.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) and biofilm inhibition (IC50) values for selected brominated anilines against various pathogens.

| Compound | Organism | MIC (µg/mL) | Biofilm IC50 (µg/mL) | Reference |

| 4-Bromo-3-chloroaniline (4B3CA) | Uropathogenic Escherichia coli (UPEC) | 200 | 10 | [1] |

| 3,5-Dibromoaniline (3,5-DBA) | Uropathogenic Escherichia coli (UPEC) | 100 | 10 | [1] |

| 2,4,6-Tribromoaniline | Escherichia coli | Comparable to Benzene and Methanol | Not Reported | [2] |

| 2,4,6-Tribromoaniline | Staphylococcus aureus | Comparable to Benzene and Methanol | Not Reported | [2] |

Proposed Mechanism of Antimicrobial Action

Research suggests that a primary mode of action for the antimicrobial and antibiofilm effects of certain halogenated anilines, such as 4B3CA and 3,5-DBA, is the inhibition of adenylate cyclase activity.[1] This inhibition leads to the downregulation of virulence and biofilm-related genes in pathogens like UPEC.[1] The presence of halogen atoms appears to enhance the binding affinity of these compounds to adenylate cyclase through stabilizing halogen bond interactions.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of brominated anilines against bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Brominated aniline compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile broth medium

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the brominated aniline compound.

-

Perform serial two-fold dilutions of the compound in the 96-well plate using sterile broth to achieve a range of concentrations.

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activities

Brominated aniline derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes in cell signaling pathways and the induction of apoptosis.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected brominated aniline derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-Bromo-2-fluoroanilino)-7-(2-(diethylamino)ethoxy)quinazoline | A431 (human carcinoma) | 2.62 | |

| Brominated Plastoquinone Analog (BrPQ5) | Leukemia | 1.55 - 4.41 | [3] |

| Brominated Plastoquinone Analog (BrPQ5) | Non-Small Cell Lung Cancer (EKVX, HOP-92, NCI-H522) | 1.55 - 4.41 | [3] |

| Brominated Plastoquinone Analog (BrPQ5) | Colon Cancer (HCT-116, HOP-92) | 1.55 - 4.41 | [3] |

| Brominated Plastoquinone Analog (BrPQ5) | Melanoma (LOX IMVI) | 1.55 - 4.41 | [3] |

| Brominated Plastoquinone Analog (BrPQ5) | Ovarian Cancer (OVCAR-4) | 1.55 - 4.41 | [3] |

| N-(3-methoxyphenyl)acetamide derivative | PC3 (prostate carcinoma) | 52 | [4] |

| N-(4-nitrophenyl)acetamide derivative | PC3 (prostate carcinoma) | 80 | [4] |

| N-(4-nitrophenyl)acetamide derivative | MCF-7 (breast cancer) | 100 | [4] |

Proposed Mechanisms of Anticancer Action

The anticancer activity of brominated anilines is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic process.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dichotomous Effects of Isomeric Secondary Amines Containing an Aromatic Nitrile and Nitro Group on Human Aortic Smooth Muscle Cells via Inhibition of Cystathionine-γ-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening of C14H12Br3NO for Bioactivity: A Technical Guide

Fictional Compound Name: Bromolin

This whitepaper provides a comprehensive technical guide for the in silico screening of a novel compound, C14H12Br3NO (hypothetically named "Bromolin"), to assess its potential bioactivity. The workflow detailed herein is designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. This guide will use the Bromodomain-containing protein 4 (BRD4) as a hypothetical target, given its significance in oncogenesis.[][2][3]

Introduction

The discovery of new therapeutic agents is a time-consuming and costly endeavor.[4][5] In silico or computer-aided drug design (CADD) methods have become indispensable for accelerating this process by rapidly screening large libraries of compounds and prioritizing those with the highest potential for further experimental validation.[6][7][8] This guide presents a hypothetical case study on the virtual screening of this compound ("Bromolin"), a novel chemical entity.

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins.[9] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[10] Dysregulation of BRD4 is implicated in various cancers through the upregulation of oncogenes like MYC.[2][9] Consequently, BRD4 has emerged as a promising therapeutic target, and the development of small molecule inhibitors is an active area of research.[][10]

This document outlines a systematic in silico approach to evaluate Bromolin's potential as a BRD4 inhibitor, covering ligand and protein preparation, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations.

In Silico Screening Workflow

The overall workflow for the bioactivity screening of Bromolin is depicted below. This multi-step process is designed to computationally evaluate the compound's binding affinity, selectivity, and drug-like properties.

Experimental Protocols

Objective: To prepare the 3D structures of the ligand (Bromolin) and the target protein (BRD4) for docking studies.

Protocol:

-

Ligand Preparation:

-

A hypothetical 3D structure of Bromolin (this compound) is generated using a molecular builder such as Avogadro or ChemDraw.

-

The structure is imported into a molecular modeling software (e.g., UCSF Chimera).

-

Hydrogens are added, and the structure is energy-minimized using a force field like MMFF94 to obtain a stable conformation.

-

The prepared ligand is saved in PDBQT format, which includes partial charges and atom type definitions required for docking with AutoDock Vina.[11]

-

-

Protein Preparation:

-

The crystal structure of the human BRD4 bromodomain (BD1) is obtained from the Protein Data Bank (PDB ID: 3MXF).

-

The protein structure is loaded into MGLTools or a similar program.[12]

-

All non-essential components such as water molecules, co-crystallized ligands, and ions are removed.

-

Polar hydrogens are added to the protein structure.

-

Gasteiger partial charges are computed and assigned to the protein atoms.

-

The prepared protein is saved in the PDBQT format.[12]

-

Objective: To predict the binding affinity and interaction patterns of Bromolin within the BRD4 active site.

Protocol:

-

Grid Box Generation:

-

The prepared BRD4 structure is loaded into AutoDock Tools.

-

A grid box is defined to encompass the acetyl-lysine binding pocket of BRD4. The center and dimensions of the grid box are determined based on the coordinates of the co-crystallized ligand in the original PDB file or by identifying key active site residues.[13] For this study, the grid box is centered at coordinates (15.190, 53.903, 16.917) with dimensions of 20x20x20 Å.[14]

-

-

Docking Simulation:

-

A configuration file is created specifying the paths to the prepared ligand and protein PDBQT files, as well as the grid box parameters.

-

The exhaustiveness parameter, which controls the thoroughness of the search, is set to 32 for higher accuracy.[14]

-

The docking simulation is executed from the command line.

-

Analysis of Results:

-

The output file contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses. A more negative score indicates a more favorable binding affinity.[13]

-

The top-ranked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Bromolin and BRD4 residues.

-

Hypothetical Docking Results:

| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Bromolin | BRD4 (BD1) | -9.2 | ASN140, TYR97, GLN85 |

| JQ1 (Control) | BRD4 (BD1) | -8.5 | ASN140, TYR97, PRO82 |

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of Bromolin.

Protocol:

-

Property Calculation:

-

Analysis:

-

The predicted properties are analyzed against standard criteria, such as Lipinski's Rule of Five, to assess oral bioavailability.

-

Properties related to absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 enzyme inhibition), and toxicity (e.g., AMES mutagenicity) are evaluated.[17][18]

-

Hypothetical ADMET Profile for Bromolin:

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 478.03 g/mol | < 500 |

| LogP | 3.5 | < 5 |

| H-bond Donors | 1 | < 5 |

| H-bond Acceptors | 2 | < 10 |

| Caco-2 Permeability | High | High |

| BBB Permeability | Low | Low (for non-CNS targets) |

| CYP2D6 Inhibitor | No | No |

| AMES Toxicity | Non-mutagen | Non-mutagen |

Objective: To assess the stability of the Bromolin-BRD4 complex and analyze its dynamic behavior in a simulated physiological environment.

Protocol:

-

System Preparation:

-

The best-ranked docked pose of the Bromolin-BRD4 complex is selected as the starting structure.

-

The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).[19]

-

Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.[19]

-

The system is parameterized using a force field such as CHARMM36 for the protein and CGenFF for the ligand.[19][20]

-

-

Simulation:

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess the overall stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.[19]

-

Radius of Gyration (Rg): Measured to evaluate the compactness of the protein-ligand complex.[19]

-

Hypothetical MD Simulation Summary:

| Metric | Result | Interpretation |

| Average RMSD (Protein) | 1.8 Å | The complex is stable throughout the simulation. |

| Average RMSD (Ligand) | 0.9 Å | The ligand remains stably bound in the active site. |

| Average Rg | 15.5 Å | The complex maintains a compact structure. |

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 plays a critical role in cancer by binding to super-enhancers and promoting the transcription of key oncogenes.[2] By inhibiting BRD4, Bromolin could potentially disrupt this process, leading to the downregulation of oncogenic transcription and subsequent anti-proliferative effects.

Conclusion and Future Directions

The comprehensive in silico analysis presented in this guide provides a robust framework for the initial evaluation of novel compounds like Bromolin. Based on our hypothetical results, Bromolin demonstrates strong potential as a BRD4 inhibitor. It exhibits a high predicted binding affinity, maintains a stable interaction with the BRD4 active site during molecular dynamics simulations, and possesses a favorable drug-like ADMET profile.

These computational findings provide a strong rationale for advancing Bromolin to the next stages of the drug discovery pipeline, which would include:

-

Chemical synthesis of the compound.

-

In vitro biochemical assays to confirm BRD4 binding and inhibitory activity.

-

Cell-based assays to evaluate its anti-proliferative effects in cancer cell lines.

-

Lead optimization to improve potency and pharmacokinetic properties.

By integrating computational screening with experimental validation, the efficiency of identifying and developing novel therapeutic agents can be significantly enhanced.

References

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. Functional Roles of Bromodomain Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is in silico drug discovery? [synapse.patsnap.com]

- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 9. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 15. Computational tools for ADMET [crdd.osdd.net]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. fiveable.me [fiveable.me]

- 18. ijapbjournal.com [ijapbjournal.com]

- 19. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 21. static.igem.wiki [static.igem.wiki]

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to the Discovery and Isolation of Novel Brominated Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The marine environment represents a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among the myriad of marine natural products, brominated alkaloids have emerged as a particularly compelling class of compounds, exhibiting a broad spectrum of potent biological activities. This in-depth technical guide provides a comprehensive overview of the core methodologies and recent advancements in the discovery, isolation, and characterization of these unique molecules. Drawn from recent scientific literature, this document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to empower researchers in their quest for new drug leads.

The Quest for Novelty: A Workflow for Discovery

The journey from a marine organism to a purified, characterized, and biologically active brominated alkaloid is a meticulous process. It typically begins with the collection of marine invertebrates, such as sponges and bryozoans, which are known to be prolific producers of these compounds.[1][2][3] The subsequent steps involve a systematic workflow of extraction, fractionation, and bioassay-guided isolation, culminating in the structural elucidation of the novel compounds.

Caption: A generalized workflow for the discovery and isolation of novel brominated alkaloids from marine sources.

From Crude Extract to Pure Compound: Detailed Experimental Protocols

The successful isolation of brominated alkaloids hinges on the careful execution of a series of well-defined experimental procedures. This section provides a detailed guide to the key protocols employed in this process.

Extraction of Brominated Alkaloids from Marine Sponges

The initial step in isolating these compounds involves extracting the lyophilized and ground marine organism with organic solvents.

Protocol: Solvent Extraction

-

Initial Extraction: Macerate the powdered sponge material (e.g., 100 g) sequentially with solvents of increasing polarity, such as dichloromethane (DCM) and methanol (MeOH), at room temperature for 24 hours for each solvent.

-

Filtration and Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude DCM and MeOH extracts.

-

Liquid-Liquid Partitioning: For the more polar MeOH extract, perform a liquid-liquid partitioning between n-butanol and water to separate compounds based on their polarity. The n-butanol fraction often contains the brominated alkaloids.

Bioassay-Guided Fractionation and Purification

Bioassay-guided fractionation is a powerful strategy to target the isolation of biologically active compounds.[4] This involves testing the biological activity of different fractions and prioritizing the most active ones for further purification.

Protocol: Vacuum Liquid Chromatography (VLC) and High-Performance Liquid Chromatography (HPLC)

-

VLC Fractionation: Subject the active crude extract (e.g., the DCM extract) to VLC on a silica gel column. Elute with a stepwise gradient of solvents, such as a hexane-ethyl acetate mixture, followed by an ethyl acetate-methanol mixture, to yield several fractions.

-

Activity Screening: Screen all VLC fractions for the desired biological activity (e.g., antibacterial, cytotoxic).

-

Semi-Preparative HPLC: Purify the most active VLC fraction using reversed-phase semi-preparative HPLC. A common setup includes a C18 column with a gradient elution system, for instance, starting with a mixture of water (containing 0.1% trifluoroacetic acid, TFA) and acetonitrile and gradually increasing the concentration of acetonitrile. Monitor the elution profile using a UV detector.

-

Final Purification: Collect the peaks corresponding to individual compounds and perform further purification steps if necessary, using isocratic HPLC conditions until a pure compound is obtained (>95% purity as determined by analytical HPLC).

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Protocol: NMR and Mass Spectrometry Analysis

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HR-MS) to determine the molecular formula of the compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) is a key indicator of the presence and number of bromine atoms in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, MeOD).

-

Acquire a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

Analyze the spectra to determine the connectivity of atoms and the overall stereochemistry of the molecule. The ¹³C NMR chemical shifts are particularly useful for identifying the carbon skeleton of the alkaloid.

-

Case Study: Aeroplysinin-1 - A Promising Antibacterial and Anticancer Agent

Aeroplysinin-1 is a well-studied brominated alkaloid isolated from marine sponges of the genus Aplysina. Its discovery and potent biological activities provide an excellent case study to illustrate the principles discussed in this guide.

Isolation and Characterization of Aeroplysinin-1

Aeroplysinin-1 has been isolated from various Aplysina species. The general protocol involves extraction with DCM, followed by silica gel column chromatography and final purification by reversed-phase HPLC. Its structure was elucidated using extensive NMR and MS analysis.

| Compound | Source Organism | Molecular Formula | Key Bioactivities |

| (+)-Aeroplysinin-1 | Pseudoceratina durissima | C9H9Br2NO4 | Antibacterial (MRSA), Cytotoxic (Anticancer)[5] |

Biological Activity and Quantitative Data

Aeroplysinin-1 has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines.

| Bioactivity Data for (+)-Aeroplysinin-1 | |

| Antibacterial Activity | |

| Target Organism | MIC (µg/mL) |

| MRSA | <32[5] |

| Cytotoxic Activity | |

| Cell Line | IC50 (µM) |

| Molt-4 (Leukemia) | 0.12 ± 0.002[6] |

| K562 (Leukemia) | 0.54 ± 0.085[6] |

| Du145 (Prostate Cancer) | 0.58 ± 0.109[6] |

| PC-3 (Prostate Cancer) | 0.33 ± 0.042[6] |

Mechanism of Action: Targeting the Akt/ERK Signaling Pathway

The cytotoxic effects of aeroplysinin-1 in cancer cells have been linked to its ability to inhibit key signaling pathways involved in cell growth and survival, such as the Akt and ERK pathways.[6][7]

Caption: Inhibition of the Akt and ERK signaling pathways by (+)-Aeroplysinin-1.

Neuroprotection: An Emerging Frontier for Brominated Alkaloids

Recent studies have highlighted the neuroprotective potential of brominated alkaloids, opening up new avenues for the treatment of neurodegenerative diseases.[8] For instance, compounds isolated from the Brazilian marine sponge Aplysina fulva have been shown to be neuroprotective and modulate the inflammatory profile of microglia.[2] This suggests that these compounds may interfere with signaling pathways associated with neuroinflammation.

Caption: Postulated mechanism of neuroprotection by brominated alkaloids from Aplysina fulva.

Conclusion and Future Perspectives

The discovery and isolation of novel brominated alkaloids from marine sources continue to be a vibrant and promising area of research for drug development. The methodologies outlined in this guide provide a robust framework for the systematic exploration of this chemical space. The potent and diverse biological activities of these compounds, ranging from antibacterial and anticancer to neuroprotective, underscore their therapeutic potential. Future research will likely focus on the development of more efficient and sustainable methods for the isolation and synthesis of these complex molecules, as well as a deeper understanding of their mechanisms of action at the molecular level. The continued exploration of the ocean's biodiversity, coupled with advancements in analytical and screening technologies, will undoubtedly lead to the discovery of the next generation of marine-derived medicines.

References

- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diving into the Molecular Diversity of Aplysina cavernicola’s Exometabolites: Contribution of Bromo-Spiroisoxazoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-Guided Procedure Coupled with HR-ESIMS Dereplication for Isolation of Antiproliferative Bromo-Tyramine Derivative from Aplysina cauliformis [mdpi.com]

- 5. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthetic Routes for N-benzyl-dibromo-methoxyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic strategies and experimental protocols for the preparation of N-benzyl-dibromo-methoxyaniline derivatives. These compounds are of interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties conferred by their substituted aniline scaffold. The following sections outline two primary synthetic routes, present quantitative data in a clear tabular format, provide detailed experimental procedures, and visualize the synthetic workflows.

Introduction

The synthesis of N-benzyl-dibromo-methoxyaniline derivatives can be approached through two primary retrosynthetic pathways:

-

Route 1: Initial bromination of a methoxyaniline followed by N-benzylation.

-

Route 2: N-benzylation of a methoxyaniline followed by subsequent bromination.

The choice of route can be influenced by the desired substitution pattern, the availability of starting materials, and potential steric hindrance effects. The protocols provided below are based on established methodologies for analogous transformations.

Synthetic Route 1: Bromination followed by N-benzylation

This route is often preferred as the bromination of anilines is a well-established and high-yielding reaction. The subsequent N-benzylation of the electron-deficient dibrominated aniline can then be achieved.

Workflow for Synthetic Route 1

Caption: Workflow for the synthesis of N-benzyl-dibromo-methoxyaniline via bromination followed by N-benzylation.

Experimental Protocols for Route 1

Step 1a: Synthesis of 2,6-dibromo-4-methoxyaniline

This protocol is adapted from methods for the dibromination of substituted anilines.[1][2][3]

-

Materials: 4-methoxyaniline, Bromine (Br₂), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-methoxyaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.1 eq) in dichloromethane dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the bromine color disappears.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 1b: Synthesis of N-benzyl-2,6-dibromo-4-methoxyaniline

This protocol is based on general methods for the N-alkylation of anilines.[4]

-

Materials: 2,6-dibromo-4-methoxyaniline, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of 2,6-dibromo-4-methoxyaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data for Route 1

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | 4-methoxyaniline | Br₂ | CH₂Cl₂ | 0 to RT | 2-4 | 85-95 |

| 1b | 2,6-dibromo-4-methoxyaniline | Benzyl bromide, K₂CO₃ | Acetonitrile | 82 | 12-24 | 70-85 |

Synthetic Route 2: N-benzylation followed by Bromination

This alternative route first protects the amino group via benzylation, followed by the bromination of the N-benzylated intermediate. This approach may be useful to avoid potential side reactions at the amino group during bromination.

Workflow for Synthetic Route 2

Caption: Workflow for the synthesis of N-benzyl-dibromo-methoxyaniline via N-benzylation followed by bromination.

Experimental Protocols for Route 2

Step 2a: Synthesis of N-benzyl-4-methoxyaniline

This protocol utilizes a greener approach with benzyl alcohol as the alkylating agent.[5]

-

Materials: 4-methoxyaniline, Benzyl alcohol, Iodine (I₂).

-

Procedure:

-

In a sealed tube, mix 4-methoxyaniline (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of iodine (10 mol%).

-

Heat the mixture at 120-140 °C for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and purify directly by column chromatography on silica gel to afford the desired product.

-

Step 2b: Synthesis of N-benzyl-2,6-dibromo-4-methoxyaniline

This protocol uses N-bromosuccinimide (NBS) as a milder brominating agent to avoid potential oxidation of the benzyl group.

-

Materials: N-benzyl-4-methoxyaniline, N-bromosuccinimide (NBS), Acetonitrile (CH₃CN).

-

Procedure:

-

Dissolve N-benzyl-4-methoxyaniline (1.0 eq) in acetonitrile in a flask protected from light.

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide (2.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data for Route 2

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2a | 4-methoxyaniline | Benzyl alcohol, I₂ | None | 120-140 | 24 | 75-90 |

| 2b | N-benzyl-4-methoxyaniline | NBS | Acetonitrile | 0 to RT | 4-6 | 80-90 |

Potential Applications in Signaling Pathways

While the specific biological activities of N-benzyl-dibromo-methoxyaniline derivatives are not extensively documented, the substituted aniline scaffold is a common feature in molecules targeting a variety of signaling pathways. For instance, N-benzylaniline derivatives have been investigated for their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[6] The introduction of bromine and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially influencing its interaction with biological targets. Further screening of these compounds in relevant assays is warranted to elucidate their therapeutic potential.

Summary

The synthesis of N-benzyl-dibromo-methoxyaniline derivatives can be effectively achieved through two distinct synthetic routes. Route 1, involving initial bromination followed by N-benzylation, is a robust method with high-yielding steps. Route 2, which reverses the order of these transformations, offers an alternative that may be advantageous in specific contexts, particularly when using milder brominating agents. The provided protocols and quantitative data serve as a comprehensive guide for researchers in the synthesis and further investigation of this class of compounds.

References

- 1. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 2. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 3. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. molecular-iodine-catalyzed-n-benzylation-of-anilines-substituted-by-electron-withdrawing-groups - Ask this paper | Bohrium [bohrium.com]

- 6. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the High-Yield Synthesis of N-(phenethyl)-2,4,6-tribromobenzamide (C14H12Br3NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, high-yield, two-step synthesis protocol for the target molecule C14H12Br3NO, identified as N-(phenethyl)-2,4,6-tribromobenzamide. The synthesis involves the initial conversion of 2,4,6-tribromobenzoic acid to its corresponding acid chloride, followed by a Schotten-Baumann condensation with phenethylamine to yield the final amide product. This protocol is designed to be robust and reproducible, making it suitable for laboratory-scale synthesis and potential scale-up operations. Halogenated N-phenethylbenzamide derivatives are of interest in medicinal chemistry due to their potential biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4]

Introduction

N-phenethylbenzamides are a class of organic compounds that have garnered significant interest in the field of drug discovery. The phenethylamine moiety is a common scaffold in numerous neurotransmitters and psychoactive drugs, while the benzamide group can be readily functionalized to modulate the compound's physicochemical and biological properties. The introduction of halogen atoms, particularly bromine, onto the aromatic ring can significantly enhance the lipophilicity and metabolic stability of the molecule, and in many cases, confer potent biological activity.[1][2][3][4] The target molecule, N-(phenethyl)-2,4,6-tribromobenzamide, is a novel derivative that holds promise for further investigation in various therapeutic areas.

Synthesis Overview

The synthesis of N-(phenethyl)-2,4,6-tribromobenzamide is achieved through a two-step process, beginning with commercially available 2,4,6-tribromobenzoic acid.

Step 1: Synthesis of 2,4,6-Tribromobenzoyl Chloride

2,4,6-tribromobenzoic acid is converted to the highly reactive 2,4,6-tribromobenzoyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for the preparation of acyl chlorides from carboxylic acids.[5]

Step 2: Synthesis of N-(phenethyl)-2,4,6-tribromobenzamide

The final product is synthesized via a Schotten-Baumann reaction, which involves the acylation of phenethylamine with the previously prepared 2,4,6-tribromobenzoyl chloride under basic conditions.[6][7][8][9][10] This method is known for its high yields in amide synthesis.[7]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,4,6-Tribromobenzoic acid | ≥98% | Commercially Available |

| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |

| Phenethylamine | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium hydroxide (NaOH) | ≥97%, pellets | Commercially Available |

| Hydrochloric acid (HCl) | 37% | Commercially Available |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially Available |

| Diethyl ether | Reagent Grade | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

Step 1: Synthesis of 2,4,6-Tribromobenzoyl Chloride

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4,6-tribromobenzoic acid (10.0 g, 27.9 mmol) in thionyl chloride (20 mL, 274 mmol).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 2,4,6-tribromobenzoyl chloride, a pale yellow solid, can be used in the next step without further purification.

Quantitative Data for Step 1

| Parameter | Value |

| Starting Material Mass | 10.0 g |

| Moles of Starting Material | 27.9 mmol |

| Volume of Thionyl Chloride | 20 mL |

| Reaction Temperature | 80 °C |

| Reaction Time | 2 hours |

| Expected Yield | ~95-99% (crude) |

Step 2: Synthesis of N-(phenethyl)-2,4,6-tribromobenzamide

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenethylamine (3.72 g, 30.7 mmol) in dichloromethane (DCM, 100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the crude 2,4,6-tribromobenzoyl chloride (from Step 1, ~27.9 mmol) in anhydrous DCM (50 mL).

-

Add the 2,4,6-tribromobenzoyl chloride solution dropwise to the stirred phenethylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Simultaneously, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to neutralize the HCl generated during the reaction and to maintain a basic pH (pH 8-10).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes to afford N-(phenethyl)-2,4,6-tribromobenzamide as a white crystalline solid.

Quantitative Data for Step 2

| Parameter | Value |

| Moles of 2,4,6-tribromobenzoyl chloride | ~27.9 mmol |

| Mass of Phenethylamine | 3.72 g |

| Moles of Phenethylamine | 30.7 mmol |

| Volume of Dichloromethane | 150 mL |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2.5 hours |

| Expected Yield | 85-95% (after purification) |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of N-(phenethyl)-2,4,6-tribromobenzamide.

Schotten-Baumann Reaction Mechanism

Caption: Mechanism of the Schotten-Baumann condensation step.

References

- 1. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]